REACTION_CXSMILES
|
[Na].[CH2:2]([SH:5])[CH:3]=[CH2:4].[CH2:6]([O:9][C:10]1[N:11]=[N:12][C:13](Cl)=[CH:14][CH:15]=1)[CH2:7][CH3:8]>CO>[CH2:6]([O:9][C:10]1[N:11]=[N:12][C:13]([S:5][CH2:2][CH:3]=[CH2:4])=[CH:14][CH:15]=1)[CH2:7][CH3:8] |^1:0|
|
Name
|
|
Quantity
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4.98 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)S
|
Name
|
|
Quantity
|
8.63 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC=1N=NC(=CC1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was refluxed for 24 hours
|
Duration
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24 h
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Type
|
ADDITION
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Details
|
treated
|
Name
|
|
Type
|
product
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Smiles
|
C(CC)OC=1N=NC(=CC1)SCC=C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |